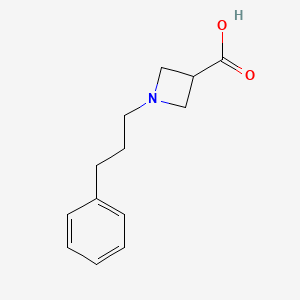![molecular formula C7H14ClN B1469378 cis-Octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 926276-10-0](/img/structure/B1469378.png)
cis-Octahydrocyclopenta[c]pyrrole hydrochloride
Übersicht
Beschreibung
Cis-Octahydrocyclopenta[c]pyrrole hydrochloride, also known as cis-OCP, is a cyclic amine . Its CAS Number is 926276-10-0 . It has a molecular weight of 147.65 .
Molecular Structure Analysis
The IUPAC name for this compound is (3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride . The InChI code for this compound is 1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7+; .Physical And Chemical Properties Analysis
The molecular formula of cis-Octahydrocyclopenta[c]pyrrole hydrochloride is C7H14ClN .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antipsychotic and Anxiolytic Agents
The pyrrole moiety, which is a core part of cis-Octahydrocyclopenta[c]pyrrole hydrochloride, is known for its presence in various biologically active compounds. Pyrrole-containing drugs have been used as antipsychotic and anxiolytic agents due to their ability to interact with central nervous system receptors .
Cardiovascular Drugs: β-Adrenergic Antagonists
Pyrrole derivatives are also found in β-adrenergic antagonists, which are used to treat a variety of cardiovascular conditions. These compounds can help manage arrhythmias, hypertension, and other heart-related issues .
Anticancer Therapeutics
The structural flexibility of pyrrole allows for the creation of analogs with anticancer properties. These compounds can target leukemia, lymphoma, and myelofibrosis among other types of cancer .
Antimicrobial Agents: Antibacterial and Antifungal
The pyrrole ring system is a common scaffold in antimicrobial agents. It’s effective against a broad spectrum of bacteria and fungi, making it a valuable component in the development of new antibiotics and antifungals .
Antiprotozoal and Antimalarial Drugs
Pyrrole-based compounds have shown efficacy in treating protozoal infections, including malaria. Their mechanism often involves inhibiting enzymes crucial for the survival of the parasites .
Cholesterol-Lowering Medications
Some cholesterol-lowering drugs utilize the pyrrole structure to inhibit key enzymes in the cholesterol synthesis pathway, thereby reducing overall cholesterol levels .
Material Science: Catalysis and Nanomaterials
Beyond pharmaceuticals, cis-Octahydrocyclopenta[c]pyrrole hydrochloride derivatives are explored in material science for their catalytic properties and potential in creating nanomaterials .
Drug Discovery: Synthesis of Bioactive Heterocycles
The pyrrole ring is a versatile building block in drug discovery, particularly in the synthesis of bioactive heterocycles. These compounds are crucial for developing new medications with improved efficacy and reduced side effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRRRPCVOJOLJ-UKMDXRBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Octahydrocyclopenta[c]pyrrole hydrochloride | |
CAS RN |
926276-10-0 | |
| Record name | rac-(3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1469299.png)
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)



![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)


![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)